Cas no 663212-32-6 (4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid)
![4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid structure](https://ja.kuujia.com/scimg/cas/663212-32-6x500.png)
4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid
- AKOS000118677
- EN300-09036
- AN-698/41781283
- STK110138
- CS-0268143
- MLS000062882
- Z18741698
- HMS2497N05
- SR-01000266669
- 663212-32-6
- SMR000073828
- 4-(((1h-1,2,4-Triazol-3-yl)thio)methyl)benzoic acid
- AKOS000263953
- 4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid
- SR-01000266669-1
- SDCCGMLS-0064449.P001
- 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoicacid
- CHEMBL1343653
- 4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzoic acid
-
- インチ: InChI=1S/C10H9N3O2S/c14-9(15)8-3-1-7(2-4-8)5-16-10-11-6-12-13-10/h1-4,6H,5H2,(H,14,15)(H,11,12,13)
- InChIKey: DJNSBDVLCREAQV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 235.04154771Da
- どういたいしつりょう: 235.04154771Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 104Ų
4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338813-100mg |
4-(((1h-1,2,4-Triazol-3-yl)thio)methyl)benzoic acid |
663212-32-6 | 95% | 100mg |
¥1562.00 | 2024-05-04 | |
1PlusChem | 1P019JS7-50mg |
4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid |
663212-32-6 | 90% | 50mg |
$110.00 | 2024-04-22 | |
1PlusChem | 1P019JS7-500mg |
4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid |
663212-32-6 | 90% | 500mg |
$227.00 | 2023-12-16 | |
1PlusChem | 1P019JS7-5g |
4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid |
663212-32-6 | 90% | 5g |
$696.00 | 2023-12-16 | |
1PlusChem | 1P019JS7-1g |
4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid |
663212-32-6 | 90% | 1g |
$273.00 | 2023-12-16 | |
1PlusChem | 1P019JS7-2.5g |
4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid |
663212-32-6 | 90% | 2.5g |
$492.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338813-10g |
4-(((1h-1,2,4-Triazol-3-yl)thio)methyl)benzoic acid |
663212-32-6 | 95% | 10g |
¥16459.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338813-1g |
4-(((1h-1,2,4-Triazol-3-yl)thio)methyl)benzoic acid |
663212-32-6 | 95% | 1g |
¥3818.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338813-2.5g |
4-(((1h-1,2,4-Triazol-3-yl)thio)methyl)benzoic acid |
663212-32-6 | 95% | 2.5g |
¥8769.00 | 2024-05-04 | |
1PlusChem | 1P019JS7-10g |
4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid |
663212-32-6 | 90% | 10g |
$1004.00 | 2023-12-16 |
4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid 関連文献
-
1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acidに関する追加情報
Recent Advances in the Study of 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid (CAS: 663212-32-6)
The compound 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid (CAS: 663212-32-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the role of 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid as a versatile scaffold in medicinal chemistry. Its structure, which combines a benzoic acid moiety with a 1,2,4-triazole ring, offers multiple sites for chemical modification, making it an attractive candidate for the development of novel bioactive molecules. Researchers have explored its potential as an inhibitor of various enzymes, including those involved in inflammatory and oncogenic pathways.
One of the key findings in recent literature is the compound's ability to modulate the activity of specific protein targets, such as kinases and proteases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid exhibited potent inhibitory effects against a subset of tyrosine kinases implicated in cancer progression. These findings suggest that the compound could serve as a lead structure for the development of targeted cancer therapies.
In addition to its kinase inhibitory properties, 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid has also been investigated for its antimicrobial potential. A recent study in the European Journal of Medicinal Chemistry reported that certain analogs of the compound displayed significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This underscores its potential as a starting point for the development of new antibiotics.
The synthesis of 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid and its derivatives has been optimized in recent years, with researchers developing more efficient and scalable routes. A 2022 publication in Organic Process Research & Development described a novel one-pot synthesis method that significantly improved yield and purity, facilitating further pharmacological evaluation. These advancements are critical for the compound's transition from bench to bedside.
Despite these promising developments, challenges remain in the clinical translation of 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through systematic structure-activity relationship (SAR) studies. Recent efforts have focused on designing prodrugs or nanoparticle-based delivery systems to enhance the compound's pharmacokinetic properties.
In conclusion, 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid (CAS: 663212-32-6) represents a promising chemical entity with diverse therapeutic potential. Ongoing research continues to uncover new applications and optimize its properties, positioning it as a valuable asset in drug discovery pipelines. Future studies should focus on elucidating its mechanism of action in greater detail and advancing its preclinical development.
663212-32-6 (4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid) 関連製品
- 898440-33-0(1-(2-fluorophenyl)methyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
- 1274901-69-7(1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol)
- 202267-26-3(tert-Butyl (3S)-3-(trifluoroacetamido)pyrrolidine-1-carboxylate)
- 2228654-33-7(tert-butyl 3-(2-fluoro-3-methylphenyl)piperazine-1-carboxylate)
- 1823936-00-0(1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane)
- 121373-20-4(Bis(2-(trimethylsilyl)ethyl)-diisopropylphosphoramidite)
- 6094-76-4(2-amino-5-(methylsulfanyl)pentanoic acid)
- 2034537-21-6(2-(2-fluorophenoxy)-N-{2-2-(1H-imidazol-1-yl)ethoxyethyl}acetamide)
- 877858-42-9(Methyl 4-(2-carboxyethyl)-3-methylbenzoate)
- 2060060-16-2(1-{2-amino-1-1-(propan-2-yl)-1H-pyrazol-5-ylethyl}cyclopentane-1-carboxylic acid)




